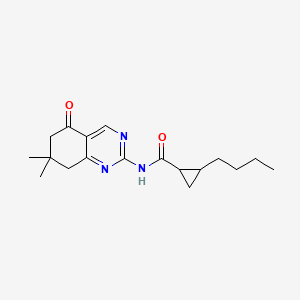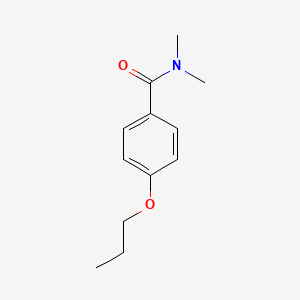![molecular formula C17H21N3O3 B5326517 (2-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5326517.png)
(2-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl}phenoxy)acetic acid, commonly known as PDP or PDPAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PDPAA is a derivative of phenoxyacetic acid and is synthesized through a complex process.
Mécanisme D'action
The mechanism of action of PDPAA is not fully understood. However, it is believed to act through the modulation of various signaling pathways. PDPAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. PDPAA has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, PDPAA has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PDPAA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. PDPAA has also been shown to increase the expression of antioxidant and detoxification genes. Additionally, PDPAA has been shown to inhibit the proliferation and induce apoptosis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
PDPAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PDPAA has also been shown to have low toxicity in animal models, making it a safe compound for use in experiments. However, the limitations of PDPAA include its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of PDPAA is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of PDPAA. One potential direction is the development of PDPAA as a therapeutic agent for the treatment of inflammatory diseases, neurodegenerative diseases, and cancer. Further studies are needed to fully understand the mechanism of action of PDPAA and to identify the specific signaling pathways that it modulates. Additionally, future studies could focus on the optimization of the synthesis method of PDPAA to improve its solubility and bioavailability. Overall, the study of PDPAA has the potential to lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of PDPAA involves a series of chemical reactions starting from 3-(1H-pyrazol-5-yl)piperidine. The process involves the introduction of a phenoxyacetic acid moiety to the piperidine ring through a series of reactions. The final product is obtained through purification and isolation of the compound. The synthesis of PDPAA is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
PDPAA has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. PDPAA has also been studied for its neuroprotective effects and has shown potential in preventing neuronal damage in animal models of neurodegenerative diseases. Additionally, PDPAA has been studied for its anticancer properties and has shown potential in inhibiting the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-[2-[[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-17(22)12-23-16-6-2-1-4-14(16)11-20-9-3-5-13(10-20)15-7-8-18-19-15/h1-2,4,6-8,13H,3,5,9-12H2,(H,18,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKVKPIDYFWSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2OCC(=O)O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5326435.png)

![(3S*,5S*)-1-(4-hydroxy-3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5326439.png)
![5-[(3-hydroxypiperidin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5326461.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline](/img/structure/B5326463.png)
![2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid](/img/structure/B5326467.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2,2-dimethylpropanamide](/img/structure/B5326470.png)

![N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5326476.png)
![7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5326484.png)
![N-(4-methylphenyl)-N'-{[1-(pyridin-4-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5326492.png)
![(3S*,4R*)-1-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5326511.png)
![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5326513.png)